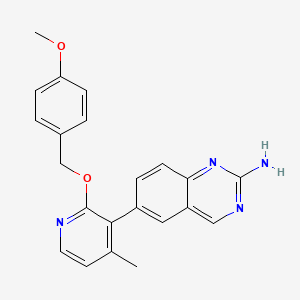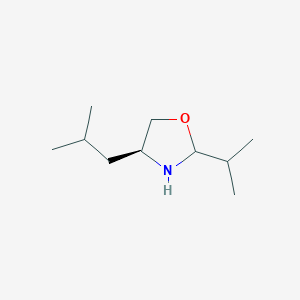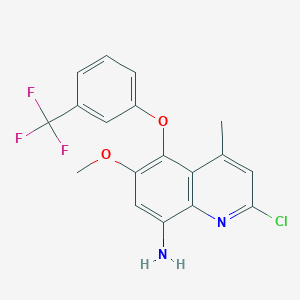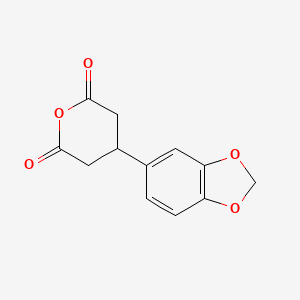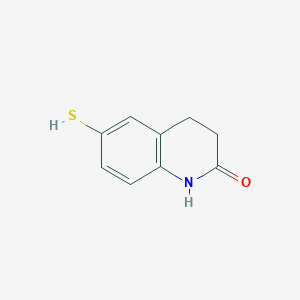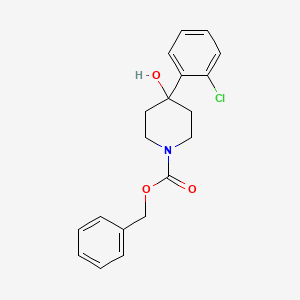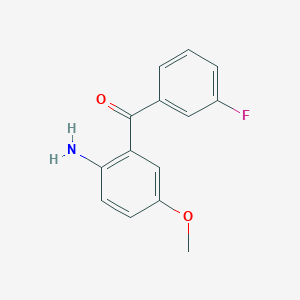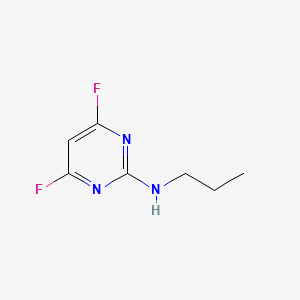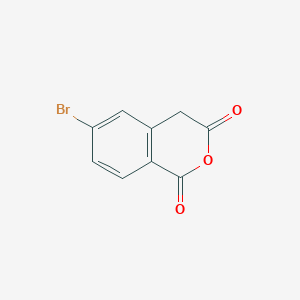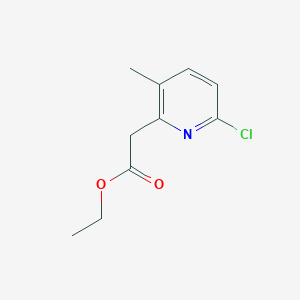
6-CHLORO-3-METHYLPYRIDINE-2-ACETIC ACID ETHYL ESTER
概要
説明
6-CHLORO-3-METHYLPYRIDINE-2-ACETIC ACID ETHYL ESTER is an organic compound with the molecular formula C10H12ClNO2 It is a derivative of pyridine, a heterocyclic aromatic organic compound
準備方法
Synthetic Routes and Reaction Conditions
6-CHLORO-3-METHYLPYRIDINE-2-ACETIC ACID ETHYL ESTER can be synthesized through several methods. One common approach involves the reaction of 6-chloro-3-methylpyridine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Catalysts and optimized reaction conditions are often employed to enhance yield and purity .
化学反応の分析
Types of Reactions
6-CHLORO-3-METHYLPYRIDINE-2-ACETIC ACID ETHYL ESTER undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiolate in solvents such as ethanol or DMF.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
科学的研究の応用
6-CHLORO-3-METHYLPYRIDINE-2-ACETIC ACID ETHYL ESTER has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial products
作用機序
The mechanism of action of 6-CHLORO-3-METHYLPYRIDINE-2-ACETIC ACID ETHYL ESTER involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
6-CHLORO-3-METHYLPYRIDINE-2-ACETIC ACID ETHYL ESTER can be compared with other similar compounds, such as:
Ethyl 2-(6-methylpyridin-2-yl)acetate: Lacks the chloro group, which may affect its reactivity and biological activity.
Ethyl 2-(6-chloropyridin-2-yl)acetate: Similar structure but without the methyl group, leading to different chemical and biological properties
特性
分子式 |
C10H12ClNO2 |
|---|---|
分子量 |
213.66 g/mol |
IUPAC名 |
ethyl 2-(6-chloro-3-methylpyridin-2-yl)acetate |
InChI |
InChI=1S/C10H12ClNO2/c1-3-14-10(13)6-8-7(2)4-5-9(11)12-8/h4-5H,3,6H2,1-2H3 |
InChIキー |
MXLNPZNEHNXUTC-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC1=C(C=CC(=N1)Cl)C |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6'-Cyano-3,4,5,6-tetrahydro-2H-[1,3']bipyridinyl-4-carboxylic acid](/img/structure/B8662522.png)
![Methyl 3-(cyclopentyloxy)-5-[(phenylmethyl)oxy]benzoate](/img/structure/B8662526.png)
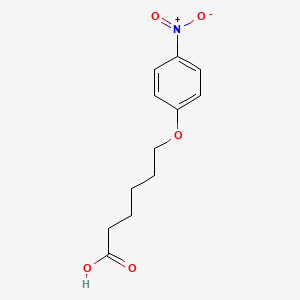
![2-(4-Fluorophenyl)-2-[(trimethylsilyl)oxy]acetonitrile](/img/structure/B8662538.png)
